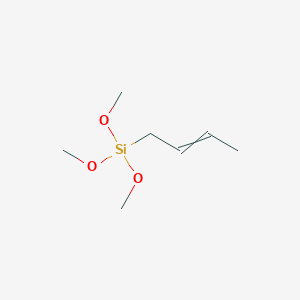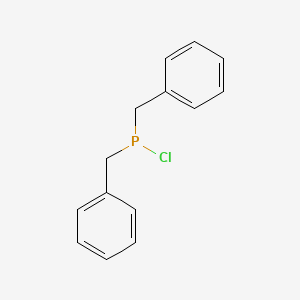
Cyclopentasilane, chlorononamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentasilane, chlorononamethyl- is a silicon-based compound with the chemical formula Si5H10. It is a cyclic compound consisting of five silicon atoms arranged in a pentagonal ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentasilane, chlorononamethyl- can be synthesized through a series of reactions involving silicon-based precursors. One common method involves the reaction of diphenyldichlorosilane with lithium to form decaphenylcyclopentasilane. This intermediate is then reacted with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms are replaced by hydrogen using lithium aluminum hydride .
Industrial Production Methods
In industrial settings, cyclopentasilane, chlorononamethyl- can be produced through thermal decomposition of cyclopentasilane at temperatures between 350-400°C. This process converts cyclopentasilane into amorphous silicon films, which can be used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentasilane, chlorononamethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form various silicon hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles that can replace chlorine atoms.
Major Products Formed
Oxidation: Silicon oxides.
Reduction: Silicon hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentasilane, chlorononamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of high-quality silicon films for electronics and solar cells.
Mecanismo De Acción
The mechanism of action of cyclopentasilane, chlorononamethyl- involves its ability to undergo various chemical reactions due to the presence of reactive silicon-silicon bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexasilane: Another cyclic silicon compound with six silicon atoms.
Tetrasilane: A linear silicon compound with four silicon atoms.
Polysilicon: A polymeric form of silicon used in various electronic applications.
Uniqueness
Cyclopentasilane, chlorononamethyl- is unique due to its cyclic structure, which imparts distinct electronic properties compared to linear or polymeric silicon compounds. This cyclic structure affects its conductance and reactivity, making it suitable for specific applications in electronics and materials science .
Propiedades
Número CAS |
23118-89-0 |
|---|---|
Fórmula molecular |
C9H27ClSi5 |
Peso molecular |
311.19 g/mol |
Nombre IUPAC |
1-chloro-1,2,2,3,3,4,4,5,5-nonamethylpentasilolane |
InChI |
InChI=1S/C9H27ClSi5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-9H3 |
Clave InChI |
AVPFGBJMBKWIST-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)Cl)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



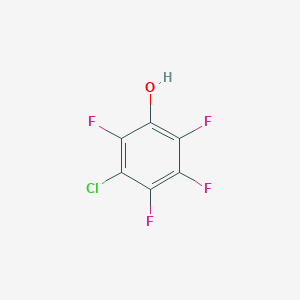
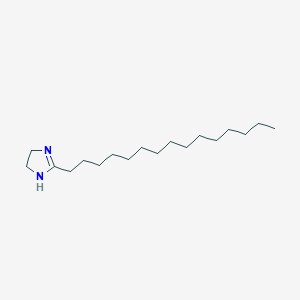
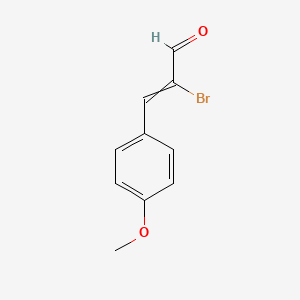

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)




